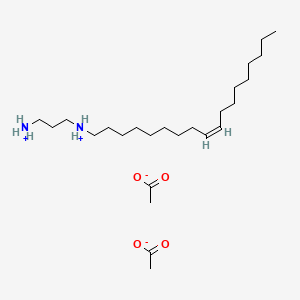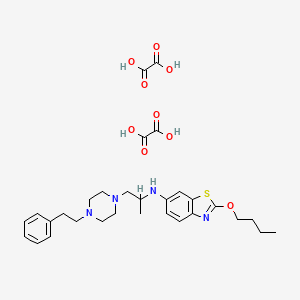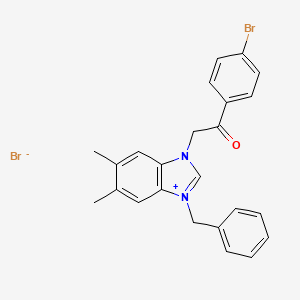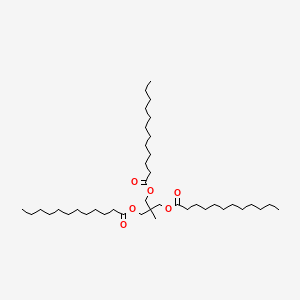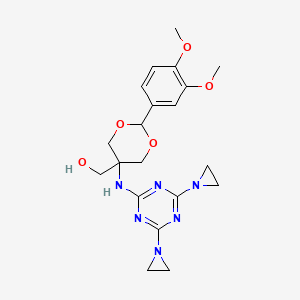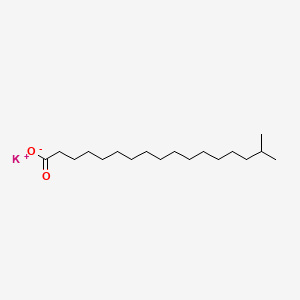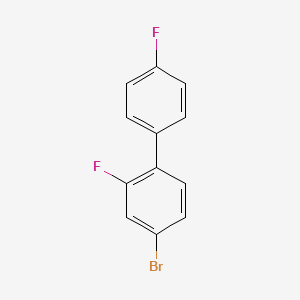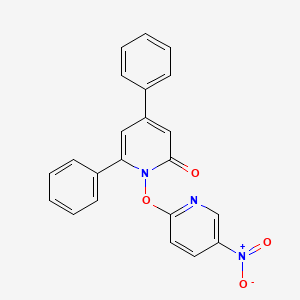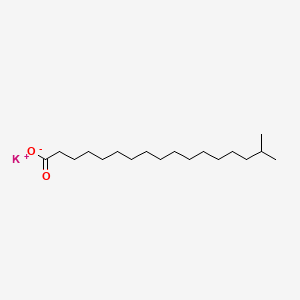
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride is a chemical compound with potential applications in various scientific fields This compound is characterized by the presence of a hydroxyethylamino group and a hexanol backbone, along with diethanesulfonate and hydrochloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride typically involves the reaction of 1-hexanol with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The diethanesulfonate group is introduced through a subsequent reaction with diethanesulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the intermediate product, and the final conversion to the diethanesulfonate hydrochloride form. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The diethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the diethanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(N-Hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose: A key intermediate in the synthesis of miglitol, used in the treatment of type II diabetes mellitus.
Trolamine: A tertiary amine and triol used as a pH adjuster and surfactant in industrial and cosmetic products.
Hydroxyethyl Starch: A plasma volume substitute used to treat and prevent hypovolemia.
Uniqueness
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61556-92-1 |
|---|---|
Fórmula molecular |
C12H28ClNO6S2 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-ethylsulfonyloxyethyl(6-ethylsulfonyloxyhexyl)azanium;chloride |
InChI |
InChI=1S/C12H27NO6S2.ClH/c1-3-20(14,15)18-11-8-6-5-7-9-13-10-12-19-21(16,17)4-2;/h13H,3-12H2,1-2H3;1H |
Clave InChI |
PSNUUGIGXJKHNE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)

